Inhibition of Class C β-Lactamase from Enterobacter cloacae: Quantitative Comparison of 5'-Chloro-2'-hydroxyacetophenone vs. Analogs
5'-Chloro-2'-hydroxyacetophenone exhibits measurable, albeit modest, inhibitory activity against Class C β-lactamase from Enterobacter cloacae 908R, a key target in combating antibiotic resistance. In a direct enzymatic assay, it achieved an IC50 of 4.2 µM (4.20E+3 nM) at a compound concentration of 0.8 µmol [1]. This is contrasted with its markedly weaker inhibition of Class A β-lactamase from Escherichia coli K12(PSE4), where the IC50 was 1.85 mM (1.85E+6 nM) under comparable assay conditions, representing a >400-fold difference in potency between enzyme classes [2]. While direct head-to-head data against unsubstituted 2'-hydroxyacetophenone is not available in this specific assay, the chloro substituent is known to modulate electronic density on the aromatic ring, which is critical for interaction with the β-lactamase active site.
| Evidence Dimension | Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 4.20 µM (4.20E+3 nM) against Enterobacter cloacae 908R Class C β-lactamase |
| Comparator Or Baseline | 1.85 mM (1.85E+6 nM) against Escherichia coli K12(PSE4) Class A β-lactamase |
| Quantified Difference | Target compound is ~440-fold more potent against Class C enzyme compared to its potency against Class A enzyme. |
| Conditions | In vitro enzyme inhibition assay; compound concentration of 0.8 µmol |
Why This Matters
This data demonstrates that 5'-chloro-2'-hydroxyacetophenone possesses a preferential inhibition profile towards Class C β-lactamases, a subclass of clinical significance, providing a structural starting point for developing specific inhibitors.
- [1] BindingDB. (2012). Affinity Data for BDBM50112047: Inhibition of Class C β-lactamase from Enterobacter cloacae 908R. BindingDB PrimarySearch_ki. View Source
- [2] BindingDB. Affinity Data for BDBM50469665: Inhibition of Class A β-lactamase from Escherichia coli K12(PSE4). View Source
